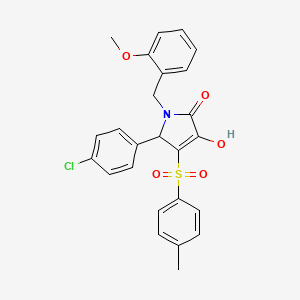

3-chloro-N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound of interest, 3-chloro-N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide, is a chemical entity that appears to be related to a class of benzamide derivatives. While the specific compound is not directly mentioned in the provided papers, the papers do discuss closely related compounds, particularly focusing on 4-amino-5-chloro-2-methoxy-N-[(2S,4S)-1-ethyl-2-hydroxymethyl-4-pyrrolidinyl]benzamide (TKS159) and its optical isomers. These compounds have been studied for their pharmacological activity and affinity for 5-hydroxytryptamine 4 (5-HT4) receptors, which are of interest in gastrointestinal motility disorders .

Synthesis Analysis

The synthesis of the related compound TKS159 involved the preparation of four optical isomers from optically active 4-amino-1-ethyl-2-hydroxymethylpyrrolidine di-p-toluenesulfonate, which in turn was prepared from commercially available trans-4-hydroxy-L-proline. The absolute configurations of these isomers were determined spectroscopically . Although the synthesis of the specific compound is not detailed, the methods used for TKS159 could potentially be adapted for its synthesis, considering the structural similarities.

Molecular Structure Analysis

The molecular structure of TKS159 was characterized using various spectroscopic techniques. The paper does not provide direct information on the molecular structure analysis of 3-chloro-N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide, but the techniques used for TKS159, such as infrared spectroscopy and 13C-NMR spectroscopy, are applicable for determining the structure of related compounds .

Chemical Reactions Analysis

The chemical reactions of TKS159 and its isomers with 5-HT4 receptors were evaluated using a radioligand binding assay. The most potent isomer was found to be effective in facilitating gastric emptying in rats . This suggests that similar benzamide derivatives, including the compound , could potentially exhibit similar reactivity with biological targets.

Physical and Chemical Properties Analysis

Two polymorphs of TKS159, forms alpha and beta, were prepared and characterized. The characterization included X-ray powder diffractometry, thermal analysis, and spectroscopic methods. The thermodynamic stability of the polymorphs was assessed, with form alpha being more stable than form beta. These analyses provide insight into the physical and chemical properties that could be expected for related compounds, including the one of interest .

Aplicaciones Científicas De Investigación

Synthesis of Novel Compounds

Research into the synthesis of novel pyrimidine derivatives involves creating new chemical entities that could have potential applications in medicinal chemistry. For instance, the synthesis of various fused pyrimidine systems, such as pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines, has been reported. These compounds were synthesized from precursors like ethyl 4-aryl-3-cyano-6-methyl-2-thioxo-1,2-dihydropyridine-5-carbonylates and have been used as synthons for other complex fused systems (Bakhite, Al‐Sehemi, & Yamada, 2005).

Antimicrobial Activity Study

Another aspect of research focuses on synthesizing pyrimidine derivatives and evaluating their antimicrobial activities. For example, 4-amino-6-aryl-2-phenyl pyrimidine-5-carbonitrile derivatives have been synthesized and shown to possess antibacterial activity, highlighting the potential of pyrimidine derivatives as antimicrobial agents (Rostamizadeh et al., 2013).

Anticancer and Anti-inflammatory Agents

The development of compounds with anticancer and anti-inflammatory properties is another significant application. Certain pyrimidine derivatives have been synthesized and evaluated for their neuroleptic activity, indicating their potential use in treating conditions related to the central nervous system (Iwanami et al., 1981). Furthermore, novel pyrazolopyrimidines derivatives have been synthesized and assessed for their anticancer and anti-5-lipoxygenase activities, demonstrating the therapeutic potential of pyrimidine derivatives in cancer and inflammatory diseases (Rahmouni et al., 2016).

Analgesic and Anti-inflammatory Properties

Research into pyrimidine derivatives also extends to the synthesis and biological evaluation of compounds with analgesic and anti-inflammatory properties. Some 5-ethoxycarbonyl-6-isopropylamino-4-(substitutedphenyl)aminopyrimidines have shown potent activity, comparable or superior to standard drugs, indicating their potential as new therapeutic agents (Chhabria et al., 2007).

Propiedades

IUPAC Name |

3-chloro-N-[4-[(6-ethoxy-2-methylpyrimidin-4-yl)amino]phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19ClN4O2/c1-3-27-19-12-18(22-13(2)23-19)24-16-7-9-17(10-8-16)25-20(26)14-5-4-6-15(21)11-14/h4-12H,3H2,1-2H3,(H,25,26)(H,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJLIGNPODZECHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC(=NC(=C1)NC2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-chloro-N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-cyanocycloheptyl)-2-[(2,2-difluoro-2H-1,3-benzodioxol-5-yl)amino]acetamide](/img/structure/B2542272.png)

![N-[3-(4-acetylanilino)quinoxalin-2-yl]-4-methoxybenzenesulfonamide](/img/structure/B2542273.png)

![4-methyl-N-[2-[6-[(4-methylphenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide](/img/structure/B2542274.png)

![7-[trans-4-(4-Methylpiperazin-1-Yl)cyclohexyl]-5-(4-Phenoxyphenyl)-7h-Pyrrolo[2,3-D]pyrimidin-4-Amine](/img/no-structure.png)

![1-{1-[(3,4-difluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol](/img/structure/B2542276.png)

![N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2542277.png)

![2-(4-chlorophenyl)-4-(ethylthio)-5H-chromeno[2,3-d]pyrimidine](/img/structure/B2542283.png)

![1-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2,3-dihydro-1H-indole-6-carboxylic A+](/img/structure/B2542286.png)

![4-[4-(methoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2542292.png)